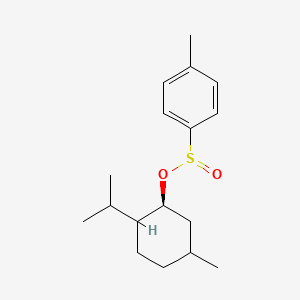
Amoxycilloic Acid Trimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amoxycilloic Acid Trimer is a trimeric form of amoxicillin, a widely used antibiotic. It is a potent antibacterial agent that has been extensively studied for its biological activity and therapeutic potential. This compound is an impurity of Amoxycilloic Acid, which is a degradation product of amoxicillin .
Méthodes De Préparation
Amoxycilloic Acid Trimer is typically synthesized as an impurity during the degradation of amoxicillin. The synthetic routes involve the trimerization of amoxicillin under specific conditions. Industrial production methods often involve controlled degradation processes to ensure the formation of the trimeric compound . The reaction conditions usually include specific pH levels, temperature controls, and the presence of catalysts to facilitate the trimerization process.
Analyse Des Réactions Chimiques
Amoxycilloic Acid Trimer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but often include various derivatives of the original compound .
Applications De Recherche Scientifique
Amoxycilloic Acid Trimer has several scientific research applications:
Chemistry: It is used as a reference standard in the study of amoxicillin degradation and impurity profiling.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Medicine: It is investigated for its antibacterial properties and potential use in developing new antibiotics.
Industry: The compound is used in the pharmaceutical industry for quality control and the development of new drug formulations
Mécanisme D'action
The mechanism of action of Amoxycilloic Acid Trimer involves its interaction with bacterial cell walls. It competitively inhibits penicillin-binding proteins, which are responsible for the cross-linking of peptidoglycan chains in bacterial cell walls. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell .
Comparaison Avec Des Composés Similaires
Amoxycilloic Acid Trimer is unique compared to other similar compounds due to its trimeric structure and specific biological activity. Similar compounds include:
Amoxicillin: A widely used antibiotic with a similar mechanism of action but in monomeric form.
Amoxycilloic Acid: A degradation product of amoxicillin with different chemical properties.
Amoxicillin Dimer: Another degradation product with a dimeric structure .
This compound stands out due to its unique trimeric structure, which may confer different biological activities and potential therapeutic applications compared to its monomeric and dimeric counterparts.
Propriétés
Numéro CAS |
210289-73-9 |
|---|---|
Formule moléculaire |
C₄₈H₅₉N₉O₁₆S₃ |
Poids moléculaire |
1114.23 |
Synonymes |
(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2R,4S)-4-carboxy-5,5-dim |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






